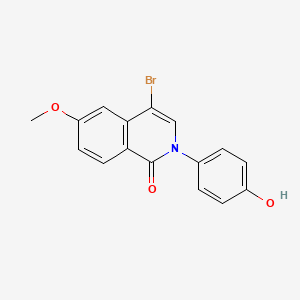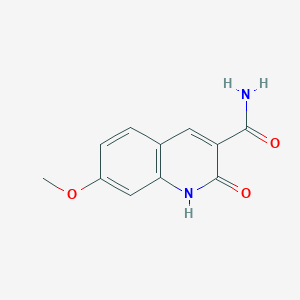
4-Bromo-2-(4-hydroxyphenyl)-6-methoxyisoquinolin-1(2h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-(4-hydroxyphenyl)-6-methoxyisoquinolin-1(2h)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a hydroxyphenyl group, and a methoxyisoquinolinone core. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-hydroxyphenyl)-6-methoxyisoquinolin-1(2h)-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-(4-hydroxyphenyl)-6-methoxyisoquinolin-1(2h)-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature carefully monitored to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
4-Bromo-2-(4-hydroxyphenyl)-6-methoxyisoquinolin-1(2h)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while substitution of the bromine atom can produce a wide range of derivatives with different functional groups.
科学研究应用
4-Bromo-2-(4-hydroxyphenyl)-6-methoxyisoquinolin-1(2h)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 4-Bromo-2-(4-hydroxyphenyl)-6-methoxyisoquinolin-1(2h)-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The methoxyisoquinolinone core can also interact with aromatic residues in proteins, further influencing the compound’s activity.
相似化合物的比较
Similar Compounds
4-Bromo-2-hydroxybenzaldehyde: Shares the bromine and hydroxyphenyl groups but lacks the methoxyisoquinolinone core.
4-Bromo-4’-hydroxybiphenyl: Contains a similar hydroxyphenyl group but has a biphenyl structure instead of an isoquinolinone core.
2-Bromo-2’,4’-dihydroxyacetophenone: Features a bromine atom and hydroxy groups but differs in the overall structure and functional groups.
Uniqueness
4-Bromo-2-(4-hydroxyphenyl)-6-methoxyisoquinolin-1(2h)-one is unique due to its combination of functional groups and the isoquinolinone core. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C16H12BrNO3 |
|---|---|
分子量 |
346.17 g/mol |
IUPAC 名称 |
4-bromo-2-(4-hydroxyphenyl)-6-methoxyisoquinolin-1-one |
InChI |
InChI=1S/C16H12BrNO3/c1-21-12-6-7-13-14(8-12)15(17)9-18(16(13)20)10-2-4-11(19)5-3-10/h2-9,19H,1H3 |
InChI 键 |
JHMDJCQHWGALEV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=C2Br)C3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(6S,7S,8aS)-7-acetamido-2,2-dimethyl-6-prop-1-en-2-yloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B13125294.png)
![5,6-Dimethyl-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B13125296.png)

![3-([1,1'-biphenyl]-4-yl)-6-(3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B13125300.png)










